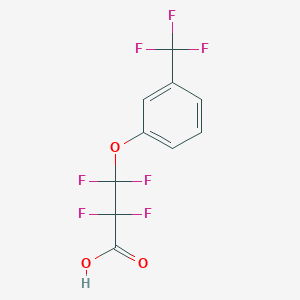

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used in pharmaceuticals and drugs .

Scientific Research Applications

Environmental and Industrial Context

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid is part of a broader class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which include various compounds with unique properties due to their fluorinated structures. These substances have wide-ranging applications in industrial processes, consumer products, and environmental management due to their resistance to heat, oil, stains, grease, and water. However, the environmental persistence and potential toxic effects of PFAS compounds have raised significant concerns, leading to restricted use and the development of replacement products in some cases.

Environmental Monitoring and Human Exposure

A study aimed at quantifying the body burden of different perfluorinated substances, including ADONA (a replacement emulsifier related to the broader class of compounds to which this compound belongs), highlighted the prevalence of these compounds in human plasma samples from populations exposed via drinking water close to a former production plant. The study found declining concentrations of PFOA and PFOS over time in all regions studied, with ADONA detected only in few samples slightly above the limit of quantification. While health risks related to ADONA under the present exposure situation are deemed unlikely, the study underscores the need for reduced exposure to PFOA, especially for populations living close to production facilities (Fromme et al., 2017).

Health Implications and Risk Assessment

The health implications of PFAS exposure, including substances structurally related to this compound, have been a subject of extensive research. Studies have explored the association between PFAS levels in the human body and various health outcomes, including liver and kidney cancers and leukemia, as seen in animal studies. For instance, a comprehensive cohort mortality study exploring cancer risk among workers exposed to tetrafluoroethylene (TFE) and related compounds found increased risks for liver and kidney cancers and leukemia, suggesting potential carcinogenicity that aligns with findings from animal studies, although the evidence could not conclusively confirm or refute the hypothesis that TFE is carcinogenic to humans (Consonni et al., 2013).

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . They are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .

Mode of Action

It is known that trifluoromethyl-containing compounds significantly affect pharmaceutical growth . For instance, fluoxetine, a compound with a similar trifluoromethyl phenoxy group, blocks the reuse of serotonin by blocking the reuptake transporter protein .

Biochemical Pathways

Trifluoromethylation of carbon-centered radical intermediates is a known process

Pharmacokinetics

It is known that phenoxy acid herbicides are well absorbed from the gastrointestinal tract .

Result of Action

Compounds with the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O3/c11-8(12,7(18)19)10(16,17)20-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNNXZMBQUHYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(C(=O)O)(F)F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2868140.png)

![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)